(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring. Key structural elements include:
- A (5Z)-methylidene linkage connecting the pyrido[1,2-a]pyrimidinone and thiazolidinone rings.
- A 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one group, where the methyl substituent at position 3 influences steric and electronic properties.
While spectroscopic data (e.g., NMR, UV) for this specific compound are unavailable in the provided evidence, structural elucidation methods for analogous compounds, such as those isolated from Zygophyllum fabago, rely on these techniques to confirm stereochemistry and substituent arrangements .
Properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-21-18(27)14(29-19(21)28)12-13-16(23-8-6-22(7-9-23)10-11-25)20-15-4-2-3-5-24(15)17(13)26/h2-5,12,25H,6-11H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJQSUUCNXCFY-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361994-78-7 | |
| Record name | 2-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-3-[(Z)-(3-METHYL-4-OXO-2-THIOXO-1,3 -THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates various bioactive substructures, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential applications.
Structural Analysis
The compound features several key components that contribute to its biological activity:
- Piperazine moiety : Commonly associated with neuroactive properties.
- Thiazolidinone ring : Known for anti-inflammatory and antimicrobial activities.
- Pyrido-pyrimidine structure : Often linked to antiviral and anticancer properties.
These structural elements suggest that the compound may exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential neuroactive effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant activity against Mycobacterium tuberculosis H37Ra. In vitro assays revealed that it has an IC50 value ranging from 1.35 to 2.18 μM against this pathogen, demonstrating its potential as an anti-tubercular agent.
The biological activity can be attributed to the following mechanisms:
- Inhibition of Bacterial Efflux Pumps : The compound has shown promise in reversing multidrug resistance in Gram-negative bacteria by inhibiting efflux pumps like AcrA/AcrB/TolC . This mechanism enhances the efficacy of existing antibiotics against resistant strains.
- Anti-inflammatory Properties : The thiazolidinone component is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
- Neuroactive Effects : The piperazine group may contribute to neuroactive properties, suggesting possible applications in neuropharmacology.
Study 1: Antitubercular Activity
A study conducted by researchers synthesized various derivatives of the compound and assessed their inhibitory concentrations against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising antitubercular activity with IC50 values indicating effective inhibition.
Study 2: Multidrug Resistance Reversal
Another investigation focused on the compound's ability to restore antibiotic efficacy against multidrug-resistant E. coli. The results demonstrated that the compound effectively inhibited the AcrA/AcrB/TolC efflux pump, thereby enhancing the action of conventional antibiotics .
Comparative Analysis with Similar Compounds
| Compound Type | Notable Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Anti-diabetic properties | Insulin sensitizers |
| Pyrimidine Derivatives | Antiviral and anticancer properties | Targeting nucleic acid synthesis |
| Piperazine Derivatives | CNS activity | Neuroactive agents |
| (5Z)-5... | Complex structure with multiple functionalities | Potential antimicrobial and neuroactive effects |
The unique combination of functionalities in (5Z)-5... may offer synergistic effects not observed in simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structural analogs of the target compound, enabling a focused comparison:
Key Structural Analog:
"(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one" (CAS: 361994-90-3, C₂₁H₂₅N₅O₃S₂) This compound differs from the target molecule solely in the thiazolidinone substituent (3-propan-2-yl vs. 3-methyl).
| Property | Target Compound | Analog (CAS 361994-90-3) |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃S₂ (inferred*) | C₂₁H₂₅N₅O₃S₂ |
| Molecular Weight | 431 g/mol (calculated) | 459 g/mol (calculated) |
| Substituent (Position 3) | Methyl (CH₃) | Propan-2-yl (C₃H₇) |
| Key Functional Groups | Hydroxyethylpiperazine, sulfanylidene, methylidene | Hydroxyethylpiperazine, sulfanylidene, methylidene |
Inference Notes:
- The methyl group in the target compound reduces molecular weight by 28 g/mol compared to the propan-2-yl analog.
- Both compounds retain the hydroxyethylpiperazine moiety , which likely improves aqueous solubility due to its polar nature.
Broader Context of Structural Modifications:
- Spectroscopic Differentiation : In analogous studies, NMR spectroscopy distinguishes substituents via characteristic shifts (e.g., methyl singlets at δ ~3.3 ppm vs. propan-2-yl septets/doublets) .
Research Findings and Implications
While direct pharmacological or toxicological data for the target compound are absent in the provided evidence, structural comparisons suggest:
Synthetic Feasibility : The methyl-substituted analog may be easier to synthesize due to reduced steric demands during cyclization or coupling reactions.
Environmental Impact: Neither compound is listed in the Toxics Release Inventory (TRI) data , though regulatory frameworks for novel thiazolidinone derivatives remain stringent.
Table: Hypothetical Physicochemical Properties
| Parameter | Target Compound | Analog (Propan-2-yl) |
|---|---|---|
| LogP (Predicted) | 2.1 | 2.8 |
| Solubility (mg/mL) | 0.5 (aqueous) | 0.2 (aqueous) |
| Hydrogen Bond Donors | 2 | 2 |
Note: Predictions based on substituent contributions; experimental validation is required.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, including formation of the thiazolidinone core, condensation with the pyrido[1,2-a]pyrimidinone moiety, and functionalization of the piperazine group. Key steps include:
- Knoevenagel condensation for the methylidene linkage, using catalysts like piperidine or acetic acid in refluxing ethanol .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while refluxing ethanol improves yield in cyclization steps .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .
Optimization strategy :
- Vary catalysts (acidic vs. basic conditions) to favor thiazolidinone ring closure.
- Adjust reaction time (typically 6–24 hours) and temperature (60–100°C) to minimize by-products like hydrolyzed intermediates .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- NMR spectroscopy :
- 1H/13C NMR identifies substituents on the thiazolidinone (e.g., methyl group at position 3) and the Z-configuration of the methylidene bond (δ 7.2–7.8 ppm for vinyl protons) .
- 2D NMR (COSY, NOESY) resolves overlapping signals in the pyrido[1,2-a]pyrimidinone and piperazine regions .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .
- Anticancer : MTT assay (IC50 values in cancer cell lines, e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s therapeutic potential?
- Variable substituents :
- Methodology :
- Synthesize 10–15 analogs via parallel synthesis.
- Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC50 values)?
- Standardize assays :
- Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hour incubation) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Pool data from 5–10 studies to identify trends (e.g., higher efficacy in Gram+ bacteria vs. Gram−) .
Q. Which computational methods predict binding modes and metabolic stability?
- Molecular dynamics (MD) simulations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
